6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[de]isoquinoline core structure, which is a fused ring system containing both benzene and isoquinoline moieties The compound also includes a pyrazole ring substituted with nitro and dimethyl groups, as well as a chloro substituent on the benzo[de]isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzo[de]isoquinoline core, followed by the introduction of the chloro substituent. The pyrazole ring can be synthesized separately and then coupled with the benzo[de]isoquinoline core through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) and other analytical techniques are often used to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent on the benzo[de]isoquinoline ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[de]isoquinoline derivatives.
Scientific Research Applications
6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or proteins involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione: Unique due to its specific substitution pattern and combination of functional groups.
Other Benzo[de]isoquinoline Derivatives: Compounds with different substituents on the benzo[de]isoquinoline core, such as methyl, ethyl, or halogen groups.
Pyrazole Derivatives: Compounds with various substituents on the pyrazole ring, such as amino, hydroxyl, or alkyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzo[de]isoquinoline core with a chloro substituent and a pyrazole ring with nitro and dimethyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H12ClN5O4 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
6-chloro-2-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H12ClN5O4/c1-8-14(23(26)27)15(21(2)19-8)20-22-16(24)10-5-3-4-9-12(18)7-6-11(13(9)10)17(22)25/h3-7,20H,1-2H3 |
InChI Key |
ANUITJULPBPBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NN2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O)C |
Origin of Product |
United States |
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